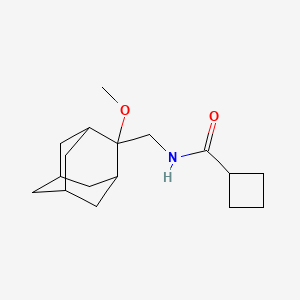![molecular formula C9H11NO3S B2902588 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid CAS No. 2060036-80-6](/img/structure/B2902588.png)
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is a chemical compound with the CAS Number: 2060036-80-6 . It has a molecular weight of 213.26 . The IUPAC name for this compound is 2-((methyl-(methylene)sulfinyl)amino)benzoic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO3S/c1-14(2,13)10-8-6-4-3-5-7(8)9(11)12/h3-6H,1H2,2H3,(H,10,13)(H,11,12) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 213.26 .Mecanismo De Acción
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid acts as a chelating agent by binding with heavy metals in the body and forming a complex that can be excreted through urine or feces. This compound has a high affinity for lead and mercury, and it can also bind with other heavy metals such as arsenic, cadmium, and aluminum. This compound is able to cross the blood-brain barrier and remove heavy metals from the brain, making it an effective treatment for lead poisoning.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and few side effects. It is rapidly absorbed and excreted, and it does not accumulate in the body. This compound has been shown to increase the excretion of heavy metals in urine and feces, and it can also decrease the levels of heavy metals in blood and tissues. This compound has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is a reliable and effective chelating agent for the removal of heavy metals from biological samples. It is easy to use and has minimal toxicity, making it a safe choice for lab experiments. However, this compound has limitations in terms of its specificity for certain heavy metals and its inability to remove heavy metals from certain tissues such as bone.
Direcciones Futuras
There are several future directions for the use of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid in scientific research. One area of interest is the development of new chelating agents that are more specific for certain heavy metals and tissues. Another area of interest is the use of this compound in combination with other therapies for the treatment of heavy metal poisoning. Additionally, there is a need for further research on the long-term effects of this compound on the body and its potential use in the prevention of heavy metal toxicity.
Métodos De Síntesis
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is synthesized by the reaction of 2-aminobenzoic acid with thionyl chloride, followed by the addition of dimethylamine and sodium hydroxide. The resulting compound is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid has been widely used in scientific research as a chelating agent for the removal of heavy metals from biological samples. It has been used in various fields such as environmental science, toxicology, and medicine. This compound has also been used in clinical trials for the treatment of heavy metal poisoning and has shown promising results.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-14(2,13)10-8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVZRQZUAYCBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=CC=C1C(=O)O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2902510.png)


![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2902515.png)


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide](/img/structure/B2902521.png)



![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2902528.png)